molecular formula C9H6ClNO B6619002 6-chloroisoquinolin-2-ium-2-olate CAS No. 410086-26-9

6-chloroisoquinolin-2-ium-2-olate

Cat. No.: B6619002
CAS No.: 410086-26-9
M. Wt: 179.60 g/mol
InChI Key: HZGYTLUVUSQYSW-UHFFFAOYSA-N
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Description

6-chloroisoquinolin-2-ium-2-olate is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and medicinal importance. The unique structure of this compound makes it a valuable compound for various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroisoquinolin-2-ium-2-olate can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzylamine with acetonitrile under acidic conditions. This reaction typically requires a catalyst, such as palladium or copper, and is carried out at elevated temperatures to facilitate the formation of the isoquinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloroisoquinolin-2-ium-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoquinolone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloroisoquinolin-2-ium-2-olate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloroisoquinolin-2-ium-2-olate is unique due to its specific substitution pattern and the presence of the 2-ium-2-olate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGYTLUVUSQYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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